
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane, also known as perfluorooctyl iodide (PFOI), is a fluorinated organic compound that has gained significant attention in scientific research due to its unique properties. PFOI is a colorless liquid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a high boiling point of 250°C and a low melting point of -30°C. PFOI is widely used in various research fields, including chemistry, biology, and materials science.
Mechanism of Action
The mechanism of action of PFOI is not well understood, but it is believed to be due to its ability to interact with hydrophobic surfaces. PFOI has a high affinity for hydrophobic surfaces, such as cell membranes and lipid bilayers, and can disrupt their structure and function. PFOI has also been shown to interact with proteins and enzymes, altering their activity and function.
Biochemical and Physiological Effects:
PFOI has been shown to have minimal toxicity and is considered to be a safe alternative to traditional organic solvents. PFOI has low volatility, which reduces the risk of inhalation exposure. PFOI is also non-flammable, reducing the risk of fire and explosion in the laboratory. PFOI has been shown to have no significant effects on cell viability or proliferation, making it a suitable solvent for cell-based assays.
Advantages and Limitations for Lab Experiments
The advantages of using PFOI as a solvent in laboratory experiments include its non-toxicity, non-flammability, and low volatility. PFOI is also compatible with a wide range of organic solvents and can be easily removed from reaction mixtures by simple evaporation. The limitations of using PFOI include its high cost compared to traditional organic solvents and its limited availability.
Future Directions
There are numerous future directions for research involving PFOI. One area of interest is the use of PFOI as a surfactant in the preparation of functionalized nanoparticles for biomedical applications. PFOI has also been shown to have potential as a stabilizer for emulsions and foams, which could have applications in the food and cosmetic industries. Further research is needed to understand the mechanism of action of PFOI and its interactions with biological systems.
Scientific Research Applications
PFOI has found numerous applications in scientific research. It is widely used as a non-toxic and non-flammable substitute for organic solvents in various chemical reactions. PFOI has been used as a solvent for the synthesis of metal nanoparticles, such as gold and silver, due to its ability to stabilize the nanoparticles and prevent agglomeration. PFOI has also been used as a surfactant in the preparation of polymer-based materials, such as latex particles and microcapsules.
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodododecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F17I/c1-2-4(30)3-5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBOBFHYUFMKPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F17I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895279 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane | |
CAS RN |
99325-00-5 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iodododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




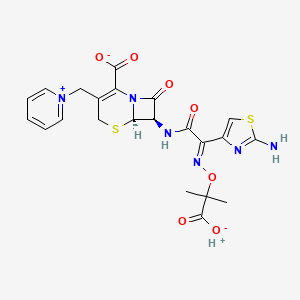
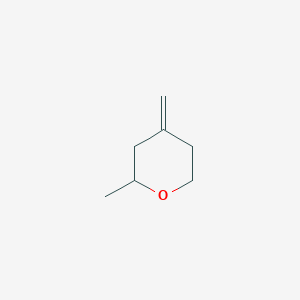



![1-[(Hexa-2,4-dienoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3333416.png)
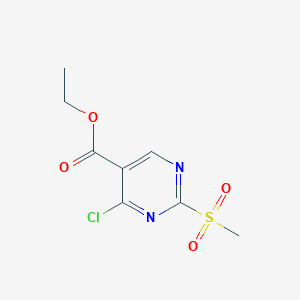

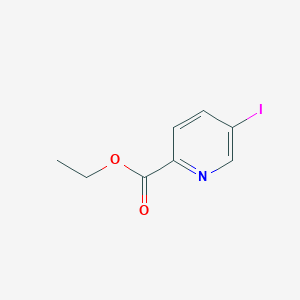
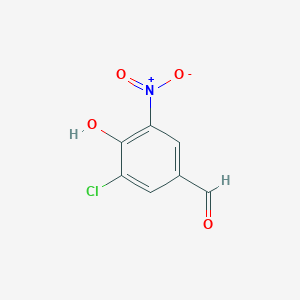
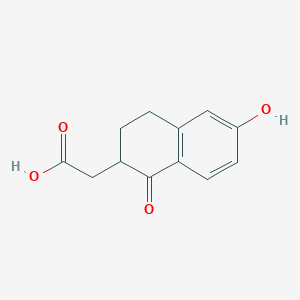

![Ethyl thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3333463.png)